

"N-(Pyridin-3-ylmethylene)methanamine" synthesis and characterization

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Compound of Interest

Compound Name:	<i>N</i> -(Pyridin-3-ylmethylene)methanamine
Cat. No.:	B171866

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the imine compound, **N-(Pyridin-3-ylmethylene)methanamine**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines a detailed experimental protocol for the synthesis of the target molecule via the condensation of 3-pyridinecarboxaldehyde and methanamine. Furthermore, it presents a summary of the expected analytical data from key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is structured in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

N-(Pyridin-3-ylmethylene)methanamine is a Schiff base (or imine) formed from the reaction of 3-pyridinecarboxaldehyde and methanamine. Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and have been studied for a wide range of biological activities. The synthesis of such imines is typically achieved through a condensation reaction

between a primary amine and an aldehyde or ketone.[\[1\]](#) This guide details a proposed synthetic route and the expected analytical characterization of **N-(Pyridin-3-ylmethylene)methanamine**.

Synthesis of **N-(Pyridin-3-ylmethylene)methanamine**

The synthesis of **N-(Pyridin-3-ylmethylene)methanamine** is predicated on the nucleophilic addition of methanamine to the carbonyl carbon of 3-pyridinecarboxaldehyde, followed by the elimination of a water molecule to form the imine.

Reactants

The primary reactants for this synthesis are 3-pyridinecarboxaldehyde and methanamine. Their relevant properties are summarized in the table below.

Reactant	Structure	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
3-Pyridinecarboxaldehyde		C ₆ H ₅ NO	107.11	78-81 (at 10 mmHg)	1.141 (at 20 °C)
Methanamine (Methylamine)		CH ₅ N	31.06	-6.3	0.662 (at 20 °C)

Experimental Protocol: Synthesis and Purification

This protocol is based on established methods for imine synthesis from aldehydes and primary amines.[\[1\]](#)[\[2\]](#)

Materials:

- 3-Pyridinecarboxaldehyde (1.0 eq)
- Methanamine (a solution in a suitable solvent, e.g., 40% in water or 2M in THF, 1.1 eq)
- Anhydrous magnesium sulfate (MgSO₄) or another suitable drying agent

- Anhydrous solvent (e.g., dichloromethane, ethanol, or toluene)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane per gram of aldehyde).
- Addition of Amine: While stirring the solution at room temperature, slowly add methanamine solution (1.1 eq). An exothermic reaction may be observed.
- Drying and Reaction: Add anhydrous magnesium sulfate (approx. 1.5 eq) to the reaction mixture. The $MgSO_4$ acts as a drying agent to remove the water formed during the reaction, thus driving the equilibrium towards the imine product.
- Reaction Completion: Stir the mixture at room temperature for 4-6 hours or at reflux to ensure the reaction goes to completion.^[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, filter the mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, likely an oil or low-melting solid, can be further purified if necessary. Given the volatility of the product, purification may be best achieved by vacuum distillation.

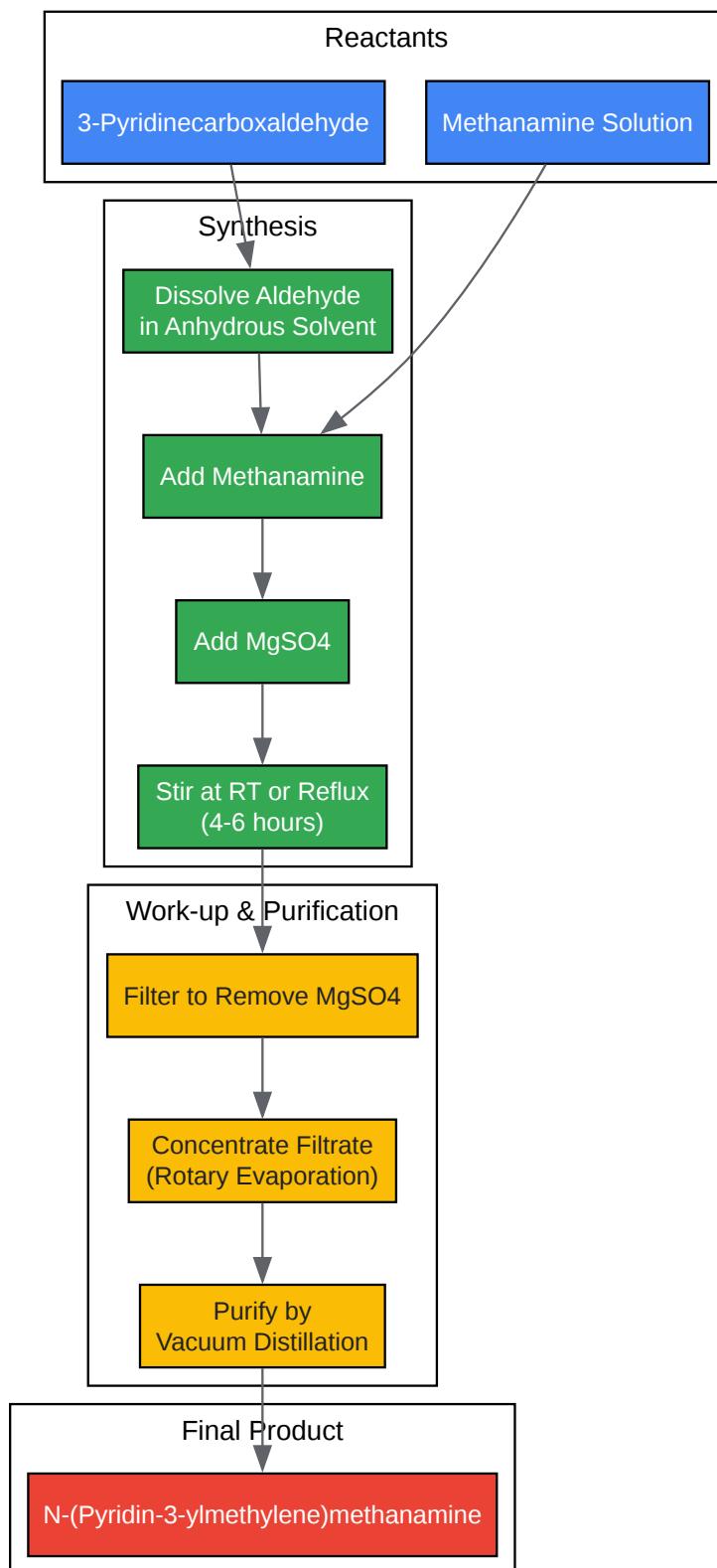
Characterization of N-(Pyridin-3-ylmethylene)methanamine

The structure of the synthesized **N-(Pyridin-3-ylmethylene)methanamine** can be confirmed using various spectroscopic techniques. The following table summarizes the expected data.

Technique	Expected Observations
¹ H NMR	* Pyridyl Protons: Multiplets in the aromatic region (δ 7.0-9.0 ppm). A characteristic singlet or doublet for the proton at C2 of the pyridine ring is expected at a high chemical shift (δ ~8.8 ppm). * Imine Proton (-CH=N-): A singlet in the region of δ 8.0-8.5 ppm.[2] * Methyl Protons (-N-CH ₃): A singlet in the region of δ 3.0-3.5 ppm.
¹³ C NMR	* Imine Carbon (-CH=N-): A signal in the region of δ 155-165 ppm.[2] * Pyridyl Carbons: Signals in the aromatic region (δ 120-155 ppm).[2] * Methyl Carbon (-N-CH ₃): A signal in the aliphatic region (δ 40-50 ppm).
IR Spectroscopy (cm ⁻¹)	* C=N Stretch (Imine): A characteristic strong absorption band in the range of 1640-1690 cm ⁻¹ .[3] * C-H Stretch (Aromatic): Bands above 3000 cm ⁻¹ . * C-H Stretch (Aliphatic): Bands just below 3000 cm ⁻¹ . * C=C and C=N Stretch (Pyridine Ring): Bands in the region of 1400-1600 cm ⁻¹ .[4]
Mass Spectrometry (MS)	* Molecular Ion Peak (M ⁺): Expected at m/z = 120.16, corresponding to the molecular formula C ₇ H ₈ N ₂ .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **N-(Pyridin-3-ylmethylene)methanamine**.



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Caption: Synthesis and purification workflow for **N-(Pyridin-3-ylmethylene)methanamine**.

Conclusion

This technical guide has outlined a robust and straightforward methodology for the synthesis of **N-(Pyridin-3-ylmethylene)methanamine** via a condensation reaction. The provided experimental protocol, along with the tabulated properties of reactants and expected characterization data, serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based imines. The successful synthesis and characterization of this compound can pave the way for its further investigation in various applications, including as a building block in medicinal chemistry and materials science.

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